2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid

Catalog No.
S15930383
CAS No.
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid

Product Name

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yloxy)acetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-10(12)6-14-8-1-2-9-7(5-8)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)

InChI Key

TWJRBBINUVOOTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)OCC(=O)O

2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid is a chemical compound characterized by its unique structure, which includes a benzofuran moiety linked to an acetic acid group through an ether bond. This compound is classified under the category of dihydrobenzofuran derivatives, known for their diverse biological activities and applications in medicinal chemistry. Its molecular formula is C10H10O3C_{10}H_{10}O_3, and it has a molecular weight of approximately 178.19 g/mol .

, including:

  • Oxidation: It can be oxidized to yield carboxylic acids or ketones, depending on the reaction conditions. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can undergo reduction to form alcohols or alkanes, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: It can engage in nucleophilic substitution reactions, where the ether linkage may be replaced by other functional groups. Nucleophiles such as amines or thiols can be employed in these reactions.

Research indicates that 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid exhibits potential biological activities, including:

  • Anti-inflammatory Properties: Studies have shown that derivatives of this compound possess anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases .
  • Anticancer Activity: Preliminary investigations suggest that this compound may have anticancer properties, particularly against specific cancer cell lines, although further studies are needed to elucidate its mechanisms of action .
  • Antimicrobial Effects: The compound has been evaluated for its antimicrobial activity, contributing to its potential use in developing new antimicrobial agents .

The synthesis of 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid typically involves:

  • Etherification and Cyclization: A common method includes reacting 2,3-dihydrobenzofuran with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually heated to promote ether formation.
  • Industrial Production: For large-scale synthesis, processes are optimized for yield and purity, often utilizing continuous flow reactors to enhance efficiency.

This compound has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing more complex benzofuran derivatives with potential therapeutic applications.
  • Material Science: Used in developing new materials due to its unique chemical properties.
  • Agrochemicals: It may also find applications in the synthesis of agrochemicals, contributing to agricultural innovations.

Studies on the interactions of 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid with biological targets indicate that it may modulate enzyme activity and influence various signaling pathways. For instance, it could inhibit specific enzymes involved in inflammatory processes, suggesting a mechanism for its anti-inflammatory effects. Further research is necessary to fully understand these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid. Notable examples include:

Compound NameStructure TypeUnique Features
2,3-Dihydrobenzofuran-5-acetic acidDihydrobenzofuran derivativeLacks ether linkage; simpler structure
2,3-Dihydrobenzofuran-5-ylmethanolDihydrobenzofuran derivativeContains a hydroxyl group instead of an acetic acid group
2,3-Dihydrobenzofuran-5-ylamineDihydrobenzofuran derivativeContains an amine group; potential for different reactivity

Uniqueness: The presence of the ether linkage in 2-((2,3-Dihydrobenzofuran-5-yl)oxy)acetic acid distinguishes it from these similar compounds. This structural feature may influence both its chemical reactivity and biological activity significantly compared to its analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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